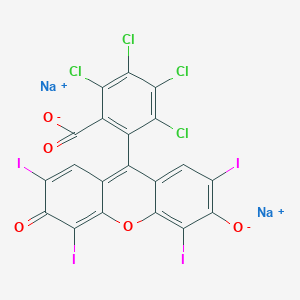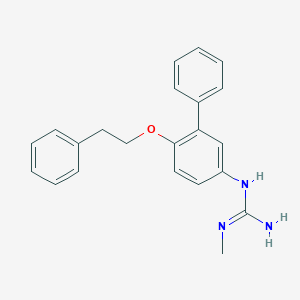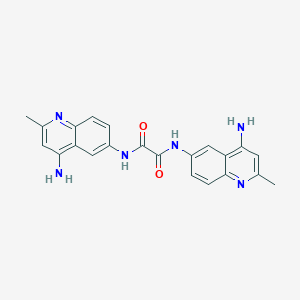
N,N'-Bis(4-amino-2-methyl-6-quinolinyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxyl Surfen is an antagonist of cell-surface heparan sulfate and heparin-protein interactions, reducing tau hyper-phosphorylation and mitigating or delaying neuronal defects in tauopathies, including Alzheimer's disease.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis Methods : Novel synthesis methods for derivatives of quinoxaline, a structural analog to N,N'-Bis(4-amino-2-methyl-6-quinolinyl)oxamide, have been developed. These methods involve reactions with various amines and other compounds, expanding the possibilities for new quinoxaline-based compounds (Temeriusz et al., 2005).
Antimicrobial Activities : Some quinoxaline derivatives exhibit significant antimicrobial properties. This suggests potential for similar compounds, like this compound, to be effective against various microbial infections (Abu Mohsen et al., 2014).
Material Sciences Applications : In the field of material sciences, quinoxaline-containing polyamides have been synthesized, displaying excellent thermal stability and potential for various industrial applications. This suggests that this compound could have similar applications (Patil et al., 2011).
Fluorescent Anion Sensing : Certain quinoline derivatives have been used to create fluorescent anion sensors, which could have implications in biological and chemical sensing applications (Dorazco‐González et al., 2014).
Polymerization Applications : Diphenylquinoxaline-containing compounds have been used to initiate polymerization processes at room temperature, suggesting potential applications in the development of new polymer materials (Baek et al., 2003).
Biological Zn(II) Detection : Quinoline-derivatized fluoresceins have been developed for the detection of Zn(II) in biological systems, indicating potential for similar applications in metal ion sensing and diagnostics (McQuade & Lippard, 2010).
Anticancer Activities : Quinoline-based compounds have shown promising anticancer properties, suggesting that similar compounds like this compound could potentially be developed as anticancer agents (Deady et al., 2000).
DNA and Protein Interaction Studies : Dicopper(II) complexes bridged by N,N'-bis(substituted)oxamides have been synthesized and found to interact with DNA and proteins, suggesting possible applications in biochemistry and pharmacology (Zheng et al., 2015).
Photodynamic Therapy Applications : N,N-bis(quinolinoyl) Re(I) tricarbonyl complex derivatives have shown potential as photodynamic therapy photosensitizers, which could be a promising avenue for cancer treatment (Leonidova et al., 2014).
Anion and Neutral Guest Recognition : Dicationic N-methylated derivatives of N,N'-bis(pyridyl)pyridine-2,6-dicarboxamide and related structures have been used for the selective recognition of anions and neutral guests, indicating potential applications in sensing and molecular recognition (Dorazco‐González et al., 2010).
Properties
Molecular Formula |
C22H20N6O2 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N1,N2-bis(4-amino-2-methylquinolin-6-yl)oxalamide |
InChI |
InChI=1S/C22H20N6O2/c1-11-7-17(23)15-9-13(3-5-19(15)25-11)27-21(29)22(30)28-14-4-6-20-16(10-14)18(24)8-12(2)26-20/h3-10H,1-2H3,(H2,23,25)(H2,24,26)(H,27,29)(H,28,30) |
InChI Key |
LJCXLBWWPFWXGP-UHFFFAOYSA-N |
SMILES |
CC(C=C1N)=NC2=C1C=C(C=C2)NC(C(NC3=CC(C(N)=CC(C)=N4)=C4C=C3)=O)=O |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Oxyl Surfen; OxylSurfen; Oxyl-Surfen |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-O-(6-acetamido-6-deoxy-alpha-D-galactosyl)-N-[(15Z)-tetracos-15-enoyl]phytosphingosine](/img/structure/B538707.png)
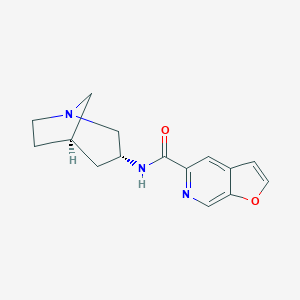
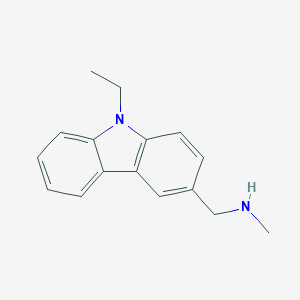
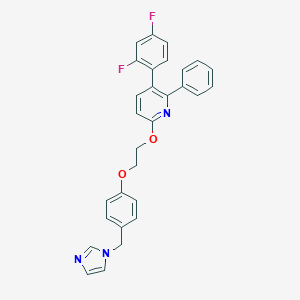
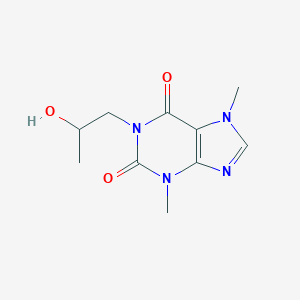
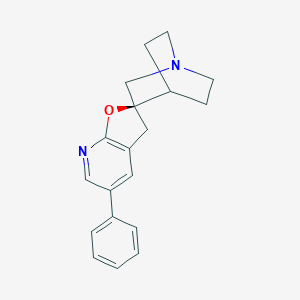
![3-[(3,4-Dimethoxybenzoyl)amino]-5-phenylthiophene-2-carboxamide](/img/structure/B540575.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol dihydrochloride](/img/structure/B540628.png)
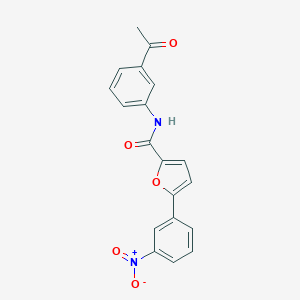

![1-Pyridin-3-yl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea](/img/structure/B541290.png)
![2-[[(2S)-2-aminopropanoyl]amino]-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-methylphenyl]carbamoyl]benzamide](/img/structure/B541304.png)
